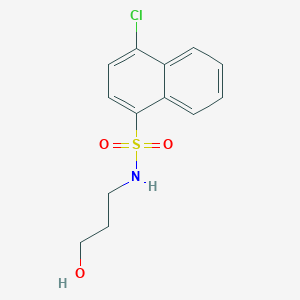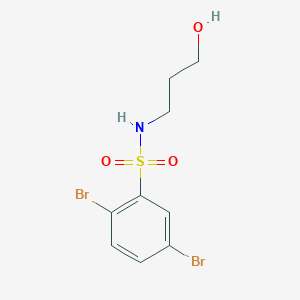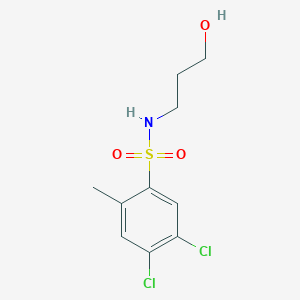
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that is widely used in scientific research due to its unique properties. It is a member of the benzodiazole family of compounds, which are known for their diverse range of biological activities.
Scientific Research Applications
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is a critical regulator of neuronal development and function. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been used as a tool compound to study the role of CDK5 in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the inhibition of CDK5 activity. CDK5 is a serine/threonine kinase that is involved in the regulation of neuronal development and function. It is also implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound binds to the ATP-binding pocket of CDK5 and prevents its activation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK5 activity. It has also been implicated in the regulation of neuronal development and function. The compound has been shown to enhance the differentiation of embryonic stem cells into neurons and promote neurite outgrowth in cultured neurons.
Advantages and Limitations for Lab Experiments
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a potent inhibitor of CDK5 activity and has been extensively used as a tool compound in scientific research. Its advantages include its high potency and specificity for CDK5, which allows for the selective inhibition of CDK5 activity without affecting other kinases. However, its limitations include its low solubility in aqueous solutions, which can limit its use in certain experimental systems. Additionally, the compound has been shown to induce off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has numerous potential future directions for scientific research. One potential direction is the development of more potent and selective CDK5 inhibitors based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other biological pathways and processes. Finally, the compound's potential therapeutic applications in the treatment of neurodegenerative diseases and cancer should be further explored.
Synthesis Methods
The synthesis of 1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves the reaction of 2-aminobenzophenone with p-chloro-m-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
properties
Product Name |
1-(4-chloro-2,5-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole |
|---|---|
Molecular Formula |
C16H15ClN2O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2-methylbenzimidazole |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-9-16(11(2)8-13(10)17)22(20,21)19-12(3)18-14-6-4-5-7-15(14)19/h4-9H,1-3H3 |
InChI Key |
ILTAGQOKAYKETQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)





